Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Core Structure: It contains a dihydropyridine ring (a six-membered ring with one nitrogen atom and one double bond) fused with a thiophene ring.
Functional Groups:
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of methanesulfonic acid (MsOH) to form the tricyclic indole structure . Further modifications lead to the desired compound.
Chemical Reactions Analysis
Reactivity: Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic nature and potential biological activity.
Biological Studies: Investigating its effects on cell biology, cancer cells, and microbes.
Industry: It might find applications in materials science or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other dihydropyridine derivatives.
Similar Compounds: Explore related compounds, such as other dihydropyridines or thiophene-containing molecules.
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-(3-cyanopropylsulfanyl)-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-28-23(27)20-19(18-11-8-14-29-18)17(15-25)22(30-13-7-6-12-24)26-21(20)16-9-4-3-5-10-16/h3-5,8-11,14,19,26H,2,6-7,13H2,1H3 |
InChI Key |
HRUHKVNGVMKPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCCCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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